2-(1H-indol-3-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic Acid
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Overview
Description
2-(1H-indol-3-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic Acid is a useful research compound. Its molecular formula is C21H21NO3 and its molecular weight is 335.403. The purity is usually 95%.
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Scientific Research Applications
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), produced entirely from biomass, serves as a key building block in synthesizing a variety of chemicals. Its dual functional groups—carbonyl and carboxyl—offer unique flexibility and diversity in drug synthesis. This attribute significantly reduces drug synthesis costs and simplifies complex synthesis steps. LEV's derivatives, such as paclitaxel (PTX)-LEV and polymer-betulinic acid (BA)-LEV, demonstrate its potential in cancer treatment, medical materials, and various medical fields. LEV can modify chemical reagents, act as linkers, and form pharmaceutical intermediates, highlighting its untapped potential in medicine (Zhang et al., 2021).
Indole Synthesis Techniques
The synthesis of indoles, a class of compounds with various applications including pharmaceuticals, has seen significant advancements. Indole synthesis methods are diverse, with strategies such as the Fischer indole synthesis and Bartoli indole synthesis being prominent. These methods are essential for creating indole and its derivatives, which are crucial for synthesizing medicinally active compounds. The review provides a classification framework for indole syntheses, aiding in understanding and innovating in this field (Taber & Tirunahari, 2011).
Environmental Fate of Phenoxy Herbicides
The environmental behavior and effects of phenoxy herbicides, such as 2,4-D, are critical for understanding their impact on ecosystems. These compounds, including various derivatives, exhibit specific sorption characteristics influenced by soil components and conditions. Understanding their fate helps in assessing environmental risk and developing mitigation strategies. The review covers the sorption dynamics and environmental implications of phenoxy herbicides, contributing to the broader field of environmental safety and pollution control (Werner et al., 2012).
Downstream Processing of Biologically Produced Chemicals
The biotechnological production of chemicals like 1,3-propanediol and 2,3-butanediol from biomass highlights the potential of renewable resources in industrial applications. The review discusses methods for recovering and purifying these biologically produced diols, emphasizing the need for efficient and sustainable downstream processing. This research area is crucial for the development of bio-based chemicals and materials, offering a greener alternative to traditional petrochemical processes (Xiu & Zeng, 2008).
Reactive Extraction of Carboxylic Acids
The separation of carboxylic acids from aqueous solutions using organic compounds and supercritical fluids demonstrates an efficient method for carboxylic acid recovery. This review presents a comparison of extraction efficiencies and highlights the environmental benefits of using supercritical CO2. The findings contribute to the development of sustainable and efficient processes for the separation of carboxylic acids, important for various industrial applications (Djas & Henczka, 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in a variety of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple pathways and have diverse downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)14-7-9-15(10-8-14)20(23)11-17(21(24)25)18-12-22-19-6-4-3-5-16(18)19/h3-10,12-13,17,22H,11H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZCDQVNXDWXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.